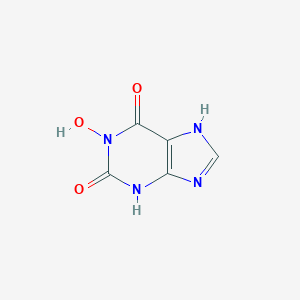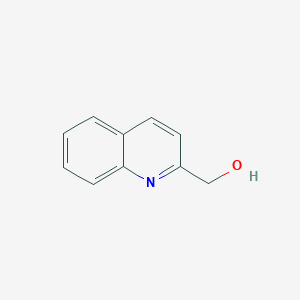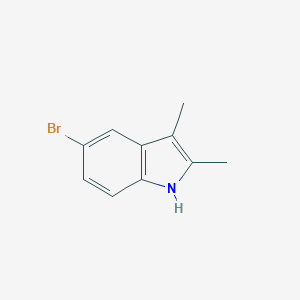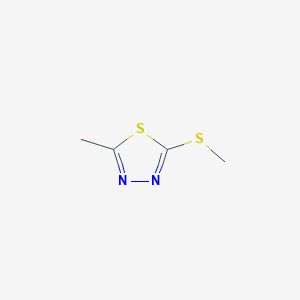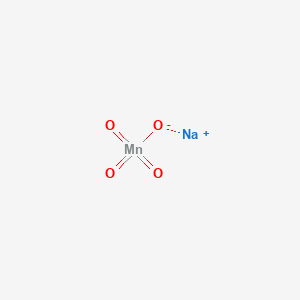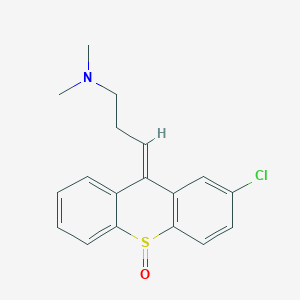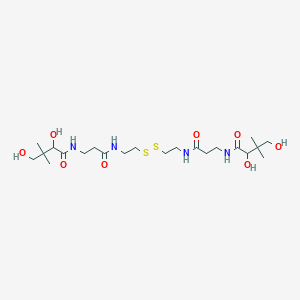
甲氧基三甲基硅烷
描述
Methoxytrimethylsilane (MTMS) is a silylating agent, which is majorly used to provide a hydrophobic surface coating with a high water contact angle and low surface energy.
科学研究应用
有机化合物的合成
甲氧基三甲基硅烷在有机化合物的合成中起着至关重要的作用 . 它用于各种化学反应来创建新的有机化合物,有助于药物、聚合物和其他化学产品的开发。
α-锂代烷氧基硅烷的制备
甲氧基三甲基硅烷用于用叔丁基锂处理制备α-锂代烷氧基硅烷 . α-锂代烷氧基硅烷是有机合成中的重要中间体,特别是在含硅化合物的生产中。
疏水表面涂层
甲氧基三甲基硅烷是一种硅烷化剂,主要用于提供疏水表面涂层,具有高水接触角和低表面能 . 这使其在需要防水性的各个行业中都有用,例如在防水纺织品的生产和建筑行业。
淬灭实验器皿
甲氧基三甲基硅烷用于在处理HF/吡啶时淬灭实验器皿 . 这有助于防止不必要的反应和污染,确保实验结果的准确性和可靠性。
超疏水材料的制备
超疏水再生聚对苯二甲酸乙二醇酯 (rPET) 气凝胶可以通过使用 rPET 纤维和聚乙烯醇 (PVA) 制备,并可以在甲氧基三甲基硅烷上涂层 . 这些超疏水材料在油水分离、水净化和其他环境技术中具有潜在的应用。
耐候性
甲氧基三甲基硅烷在暴露于紫外线下表现出耐候性,通过降低变色效果 45% . 这使其在生产暴露于阳光下并需要长时间保持其颜色的室外材料和产品中很有用。
安全和危害
作用机制
Target of Action
Methoxytrimethylsilane (MTMS) is primarily used as a silylating agent . Its primary targets are surfaces that require a hydrophobic coating . The compound interacts with these surfaces to provide a high water contact angle and low surface energy .
Mode of Action
MTMS modifies the surfaces by attaching its silyl group to the target molecules. This interaction results in a change in the physical properties of the surface, making it more hydrophobic . The compound’s mode of action is primarily physical rather than biochemical.
Biochemical Pathways
It can affect the properties of materials used in various applications, such as the fabrication of superhydrophobic recycled polyethylene terephthalate (rpet) aerogels .
Result of Action
The primary result of MTMS action is the creation of a hydrophobic surface coating . This can be used to enhance the water resistance of various materials. For example, MTMS has been used to create weather-resistant coatings on epoxy resins, reducing the effect of color change by 45% upon exposure to UV light .
属性
IUPAC Name |
methoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPACFLNWGUDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062001 | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Methoxytrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20811 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1825-61-2 | |
| Record name | Methoxytrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXYTRIMETHYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxytrimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9U6DL2PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methoxytrimethylsilane?
A1: The molecular formula of MTMS is C4H12OSi, and its molecular weight is 104.21 g/mol. []
Q2: Is there spectroscopic data available for methoxytrimethylsilane?
A2: Yes, infrared (IR) and Raman spectroscopic data for MTMS, including its deuterated analog, have been reported. These studies provide insights into the vibrational modes and molecular conformation of MTMS. [, , ]
Q3: How does methoxytrimethylsilane interact with silica surfaces?
A3: MTMS primarily interacts with silica surfaces through hydrogen bonding between its oxygen atom and surface silanol groups. This interaction can involve isolated silanol groups or adjacent pairs. While hydrogen bonding is the dominant interaction at the solid/liquid interface, evacuation can promote a low level of chemisorption, resulting in the formation of –SiOMe and –SiOSiMe3 species on the silica surface. []
Q4: Can methoxytrimethylsilane be used to synthesize silicon nitride films?
A4: Yes, MTMS can serve as a silicon source for the growth of silicon nitride (Si3N4) crystalline films using microwave plasma-enhanced chemical vapor deposition (MPCVD). This method allows for controlled silicon introduction and results in the deposition of thin films at rates of approximately 0.1 μm/h. []
Q5: How does methoxytrimethylsilane participate in deoligomerization reactions?
A5: MTMS is a product of the deoligomerization of hexamethyldisiloxane and hexamethylcyclotrisiloxane using dimethyl carbonate over an alumina-supported potassium fluoride catalyst. These reactions produce MTMS and dimethoxydimethylsilane in high yields. [, ]
Q6: Can methoxytrimethylsilane be used as a trapping agent for reactive intermediates?
A6: Yes, MTMS can trap transient silenes like 1,1-diphenylsilene and 1,1-bis(4-trifluoromethylphenyl)silene, forming stable adducts. This trapping ability is helpful for studying the reactivity and mechanisms of these reactive intermediates. [, , , ]
Q7: Does methoxytrimethylsilane play a role in the synthesis of specific organic compounds?
A7: MTMS is employed in synthesizing 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones. It acts as a reagent alongside trimethylsilyl triflate, facilitating the conversion of 2-acylfurans into the desired cyclopentanediones. []
Q8: Can methoxytrimethylsilane modify the properties of materials?
A8: Yes, MTMS is used to modify recycled cellulose fibers in the synthesis of superhydrophobic hybrid silica-cellulose aerogels. These aerogels exhibit excellent thermal insulation and sound absorption properties, demonstrating the potential of MTMS in material science. []
Q9: Is methoxytrimethylsilane used in nanoparticle synthesis?
A9: Yes, MTMS is utilized for functionalizing silica nanoparticles, alongside other alkoxysilane derivatives. This modification enhances the hydrophobicity of the nanoparticles, influencing the surface properties of films derived from bilayer hybrids. []
Q10: Can methoxytrimethylsilane be used as a growth inhibitor in chemical vapor deposition?
A10: While MTMS can inhibit the growth of materials like HfO2 during chemical vapor deposition, it does so non-selectively. This non-selective inhibition makes it unsuitable for eliminating bread-loaf profiles in trench filling applications. []
Q11: Does methoxytrimethylsilane have a role in the synthesis of carbon nanotubes?
A11: MTMS can be used as a silicon precursor in the chemical vapor deposition synthesis of silicon-doped single-walled carbon nanotubes. This doping introduces structural and electronic differences in the resulting nanotubes, highlighting the potential of MTMS in nanomaterial synthesis. []
Q12: How do different solvents affect the reactivity of methoxytrimethylsilane with silenes?
A12: The reactivity of MTMS with transient silenes is influenced by the solvent. For example, reactions are generally slower in tetrahydrofuran (THF) compared to hexane or acetonitrile. This difference arises from the complexation of silenes with THF, which reduces the concentration of free silene available for reaction with MTMS. []
Q13: Are there any computational studies investigating the interaction of methoxytrimethylsilane with carbon dioxide?
A13: Yes, ab initio calculations have been conducted to investigate the interaction of MTMS with carbon dioxide (CO2). These studies, focusing on model structures representing polymer functional groups, suggest that CO2 interacts specifically with MTMS through a Lewis acid-Lewis base interaction. This interaction contributes to the solubility of CO2 in polymers containing MTMS-like functionalities. []
Q14: What safety precautions should be taken when handling methoxytrimethylsilane?
A14: While specific safety regulations are not detailed in the provided research, MTMS is a flammable liquid and should be handled with care. Always consult the Safety Data Sheet (SDS) before handling any chemical substance. []
Q15: What are some potential future research directions for methoxytrimethylsilane?
A15: Future research could explore:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




